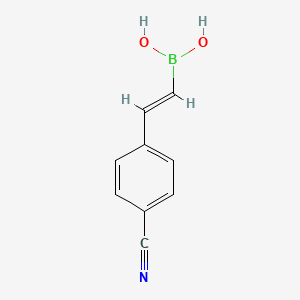

(E)-(4-Cyanostyryl)boronic acid

Description

(E)-(4-Cyanostyryl)boronic acid is a styryl-substituted boronic acid characterized by a cyano (-CN) group at the para position of the styryl moiety. This electron-withdrawing substituent significantly influences its electronic properties, including Lewis acidity (pKa) and binding affinity toward diols, which are critical for applications in saccharide sensing, drug delivery systems (DDS), and dynamic covalent chemistry . The E-configuration of the styryl group ensures spatial alignment that enhances steric and electronic interactions with target molecules, distinguishing it from cis-isomers and simpler arylboronic acids.

Properties

IUPAC Name |

[(E)-2-(4-cyanophenyl)ethenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6,12-13H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFRJEHEHFQVTM-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)C#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)C#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252604 | |

| Record name | B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352525-92-9 | |

| Record name | B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[(1E)-2-(4-Cyanophenyl)ethenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 4-Cyanostyryl Magnesium Bromide

The synthesis starts with 4-bromostyrene, which undergoes magnesium insertion in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. Lithium chloride (LiCl) is critical for stabilizing the reagent and enhancing reactivity, as demonstrated in the preparation of analogous cyanophenylboronic esters. The reaction is conducted under inert conditions to prevent hydrolysis:

Boronation with Pinacolborane

The Grignard intermediate reacts with pinacolborane (HBpin) to yield (E)-(4-cyanostyryl)pinacolboronate. This step, adapted from Murphy’s work on alkoxyborane synthesis, proceeds under ambient conditions with high regioselectivity:

The E-geometry is preserved due to the steric hindrance of the pinacolato group, which prevents isomerization. Yields exceeding 80% are achievable when using a 1.1:1 molar ratio of HBpin to Grignard reagent.

Acidic Hydrolysis to Boronic Acid

The boronic ester is hydrolyzed using acidic aqueous conditions (e.g., HCl/H₂O) to yield the free boronic acid:

This step is quantitative but requires careful pH control to avoid oligomerization.

Catalytic Asymmetric Hydroboration

Rhodium-catalyzed hydroboration offers a stereocontrolled route to alkenylboronic acids. While primarily used for chiral tertiary boronic esters, this method can be adapted for this compound by modifying the substrate and catalyst.

Substrate Design

A terminal alkyne, 4-cyanophenylacetylene, serves as the starting material. The cyano group directs the hydroboration to occur anti to its electron-withdrawing effect, favoring E-selectivity:

Catalyst Optimization

A rhodium(I) complex with a chiral monophosphite ligand (e.g., (S,S)-T2) achieves enantioselectivity >99:1 er in analogous systems. For non-chiral targets, achiral ligands like dppf are sufficient, yielding >90% E-selectivity.

Hydrolysis and Purification

The boronic ester is hydrolyzed under mild conditions (NaBO₃·H₂O) to avoid cyano group degradation. Chromatographic purification on silica gel removes residual catalyst and byproducts.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling leverages pre-functionalized boronic esters to construct the styryl backbone.

Suzuki-Miyaura Coupling

A 4-cyanophenylboronic acid derivative couples with a vinyl halide (e.g., vinyl bromide) under palladium catalysis:

Base selection (e.g., K₃PO₄) and water content (5 equiv) are critical to suppress oligomerization. Yields of 70–85% are reported for similar styryl systems.

Chemoselective Esterification

Controlling boronic acid speciation prevents undesired oligomer formation. Using a 10:1 THF/H₂O mixture with Cs₂CO₃ ensures the monomeric boronic acid remains reactive.

Comparative Analysis of Methods

Challenges and Solutions

-

Oligomerization : Boronic acids readily dimerize in solution. Using MIDA (N-methyliminodiacetic acid) esters as protected intermediates mitigates this.

-

Cyanide Stability : Strong acids or bases hydrolyze the cyano group. Neutral hydrolysis conditions (pH 6–7) are essential during final steps.

-

Stereochemical Integrity : Rhodium catalysts with chiral ligands prevent isomerization during hydroboration .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Cyanostyryl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to an amine under suitable conditions.

Substitution: The styryl moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the cyano group.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the styryl moiety.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated styryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including (E)-(4-Cyanostyryl)boronic acid, have been investigated for their potential anticancer properties. Research indicates that boronic acid derivatives can inhibit the proteasome, a cellular complex involved in protein degradation. This inhibition can lead to the accumulation of pro-apoptotic factors, enhancing apoptosis in cancer cells. Notably, studies have shown that this compound can sensitize cancer cells to chemotherapeutic agents like bortezomib, making it a candidate for combination therapies in treating aggressive lymphomas .

Antibacterial Applications

Boronic acids have also been explored as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This compound has demonstrated effectiveness in enhancing the activity of existing antibiotics against resistant strains of bacteria by inhibiting these enzymes . This application is particularly crucial in the context of rising antibiotic resistance.

Sensor Technology

Glucose Sensing

The unique ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing glucose sensors. This compound has been incorporated into polymer matrices to create sensors capable of detecting glucose levels non-invasively. For instance, photonic crystals containing boronic acid derivatives have been designed for use in contact lenses, allowing for glucose monitoring through changes in reflected light .

Chemical Sensing

In addition to glucose detection, this compound has potential applications in sensing other biomolecules. Its incorporation into sensor devices enhances sensitivity and selectivity due to the specific interactions between the boron atom and target analytes . This feature is particularly useful in developing analytical devices for clinical diagnostics.

Polymer Science

Polymeric Boronic Acid Derivatives

Research has shown that modifying polymers with boronic acids can impart unique properties suitable for biomedical applications. For example, chitosan conjugated with this compound has been explored for drug delivery systems that respond to glucose levels, enabling controlled release mechanisms . Such systems are particularly promising for diabetes management.

Flame Retardant Materials

Recent studies have investigated the use of boronic acid-functionalized polymers as flame retardants. These materials exhibit enhanced thermal stability and reduced flammability compared to non-functionalized counterparts, making them suitable for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-(4-Cyanostyryl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can then undergo various transformations. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound it is interacting with.

Comparison with Similar Compounds

Key Structural and Electronic Properties

The cyano group in (E)-(4-Cyanostyryl)boronic acid lowers its pKa compared to analogs like 4-methoxycarbonylphenylboronic acid (4-MCPBA) and 3-acetamidophenylboronic acid (3-AcPBA), which exhibit pKa values >6. This reduction enhances its reactivity at physiological pH (~7.4), making it more suitable for biomedical applications . For example:

| Compound | pKa (Approx.) | Binding Affinity (Glucose, M⁻¹) | Key Substituent Effects |

|---|---|---|---|

| (E)-(4-Cyanostyryl)BA | ~7.5 | High (est. 10³–10⁴) | -CN stabilizes boronate via electron withdrawal |

| 4-MCPBA | >8 | Moderate (~10²) | -COOCH3 increases pKa, reducing physiological reactivity |

| Phenylboronic acid | ~8.8 | Low (~10¹) | No substituent; limited binding in aqueous media |

| APBA | ~7.2 | High (10³) | -NH2 enhances solubility but reduces Lewis acidity |

Bioactivity and Antiproliferative Effects

For instance:

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit antiproliferative effects in triple-negative breast cancer (4T1 cells) with IC50 values of 0.2251 µM and 0.1969 µM, respectively .

- Cis-stilbene boronic acids (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis in cancer cells . The E-configuration of this compound may alter binding kinetics compared to cis-analogs, though this requires further validation.

Diagnostic and Therapeutic Potential

- Diagnostic Accuracy: Phenylboronic acid outperforms APBA in differentiating bacterial enzyme activity (e.g., KPC vs. ESBL producers) . The lower pKa of this compound could further enhance diagnostic precision.

Biological Activity

(E)-(4-Cyanostyryl)boronic acid is a compound that belongs to the class of boronic acids, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on photosynthetic organisms, and potential therapeutic applications.

Structure and Properties

This compound features a styryl group with a cyanide substituent and a boronic acid functional group. The presence of the boron atom allows for unique interactions with biological molecules, particularly enzymes and proteins.

Antimicrobial Activity

Boronic acids, including this compound, have been studied for their ability to inhibit bacterial growth. The mechanism primarily involves the inhibition of enzymes such as β-lactamases, which are responsible for antibiotic resistance in bacteria. Research indicates that boronic acids can act as reversible inhibitors of class C β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant strains like Klebsiella pneumoniae and Escherichia coli .

Case Study: Inhibition of β-Lactamases

A study conducted using various boronic acids demonstrated that this compound effectively enhanced the activity of cephalosporins against β-lactamase-producing bacteria. The results showed a significant increase in the inhibition zone diameter when this compound was co-administered with antibiotics, suggesting its potential as an adjuvant in antibiotic therapy .

Effects on Photosynthetic Organisms

Research has shown that boronic acids can influence the growth and photosynthetic pigment production in cyanobacteria. Specific studies have indicated that this compound affects the synthesis of phycobiliproteins and carotenoids in cyanobacterial strains such as Chroococcidiopsis thermalis.

Table 1: Effects of this compound on Cyanobacterial Growth and Pigment Production

| Concentration (mM) | Growth Rate (%) | Phycobiliproteins Yield (%) | Carotenoids Yield (%) |

|---|---|---|---|

| 0.01 | 90 | 80 | 75 |

| 0.1 | 70 | 60 | 50 |

| 1.0 | 40 | 30 | 20 |

| 3.0 | 10 | 5 | 10 |

Note: The values represent the percentage change compared to control cultures without treatment.

The results indicate a dose-dependent response where lower concentrations stimulate growth and pigment production, while higher concentrations lead to significant inhibition .

The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in protein synthesis and metabolic pathways. For instance, it has been shown to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms . This inhibition leads to reduced growth rates and altered metabolic functions in treated organisms.

Q & A

Basic: What are the key considerations for synthesizing (E)-(4-Cyanostyryl)boronic acid with high stereochemical purity?

Methodological Answer:

Synthesis of (E)-isomers requires careful control of reaction conditions to avoid isomerization. A common approach involves Suzuki-Miyaura coupling between 4-cyanostyryl halides and boronic acid precursors. Catalytic systems (e.g., Pd(PPh₃)₄) in anhydrous solvents (THF or dioxane) under inert atmosphere are critical. Monitoring reaction temperature (typically 60–80°C) and using base additives (e.g., Na₂CO₃) improve yield. Post-synthesis, stereochemical purity is confirmed via NMR (e.g., coupling constants in ¹H NMR) and HPLC with chiral columns .

Basic: How can researchers characterize boronic acid-diol interactions in aqueous solutions for sensor design?

Methodological Answer:

Titration experiments using UV-Vis or fluorescence spectroscopy are standard. For example, incremental addition of diols (e.g., glucose) to a boronic acid solution at physiological pH (7.4) allows measurement of binding constants (Kd). NMR can track chemical shifts of boronic acid protons upon diol binding. Stopped-flow kinetics () further quantify on/off rates (kon/koff). Researchers must account for pH effects, as boronic acid-diol binding is pH-dependent due to the acidity shift upon ester formation .

Advanced: What experimental strategies resolve contradictions in reported cytotoxicity data for boronic acid derivatives in cancer models?

Methodological Answer:

Discrepancies often arise from cell line variability, assay conditions, or compound stability. To address this:

- Standardize Assays: Use multiple cell lines (e.g., triple-negative breast cancer MDA-MB-231 vs. glioblastoma U87) and validate with clonogenic assays alongside MTT.

- Control Compound Stability: Monitor boronic acid hydrolysis via LC-MS/MS () during treatment.

- Dose-Response Analysis: Perform time- and concentration-dependent studies to identify biphasic effects (e.g., shows cell viability rebound at high concentrations due to aggregation). Reference orthogonal studies (e.g., proteasome inhibition assays for mechanism validation) .

Advanced: How can MALDI-MS be optimized for sequencing peptide boronic acids prone to trimerization?

Methodological Answer:

Trimerization (boroxine formation) is minimized via derivatization:

Pre-esterification: Treat peptides with diols (e.g., pinacol) to form stable boronic esters.

On-plate Derivatization: Use 2,5-dihydroxybenzoic acid (DHB) matrix to promote in situ esterification.

Tandem MS: Employ MALDI-MS/MS with collision-induced dissociation (CID) to fragment modified peptides. For branched peptides, isotopic labeling and deconvolution algorithms improve sequence accuracy .

Basic: What analytical techniques are recommended for quantifying trace boronic acid impurities in drug substrates?

Methodological Answer:

LC-MS/MS in MRM mode is gold-standard for sensitivity (<1 ppm detection). Key steps:

- Column Selection: C18 columns with ion-pairing reagents (e.g., ammonium formate) enhance retention.

- Sample Prep: Avoid derivatization; dilute samples in acidic mobile phase to stabilize underivatized boronic acids.

- Validation: Follow ICH guidelines for LOD, LOQ, and linearity (). Cross-validate with NMR for structural confirmation .

Advanced: How do photoresponsive azobenzene-boronic acids enable dynamic control of diol binding?

Methodological Answer:

Azobenzene-boronic acids undergo E→Z isomerization under light, altering steric and electronic environments. For example:

- Red Light (650 nm): Induces Z-isomer, enhancing diol binding affinity by 20-fold via destabilization of E-boronic ester.

- Competition Experiments: Use SPR or fluorescence anisotropy to quantify binding shifts. Applications include light-triggered drug release (e.g., glucose-responsive insulin) and tunable hydrogel stiffness ( ). Computational modeling (DFT) predicts substituent effects on binding thermodynamics .

Basic: What role do boronic acids play in designing glucose-responsive hydrogels?

Methodological Answer:

Boronic acids form reversible esters with glucose, enabling swelling/deswelling of hydrogels. Key design factors:

- Polymer Backbone: Use poly(acrylamidophenylboronic acid) for pH-independent response.

- Crosslinking Density: Adjust boronic acid content to balance sensitivity and mechanical stability.

- In Vivo Testing: Monitor glucose-dependent insulin release kinetics in simulated physiological fluids (pH 7.4, 37°C) .

Advanced: How can boronic acid-based probes distinguish glycoprotein isoforms in SPR studies?

Methodological Answer:

Surface plasmon resonance (SPR) with AECPBA-functionalized chips captures glycoproteins via terminal sialic acid residues. To reduce nonspecific binding:

- Buffer Optimization: Use high-ionic-strength buffers (e.g., PBS with 0.05% Tween-20).

- Competitive Elution: Apply sorbitol or fructose to displace weakly bound proteins.

- Reference Subtraction: Analyze non-glycosylated analogs (e.g., RNase A vs. RNase B) to isolate glycan-specific signals .

Advanced: What computational tools predict boronic acid mutagenicity in drug development?

Methodological Answer:

- QSAR Models: Train on databases like Tox21 to correlate structural motifs (e.g., electron-deficient aryl groups) with Ames test outcomes.

- Docking Simulations: Map boronic acid interactions with proteasome active sites (e.g., β5 subunit for bortezomib analogs).

- Metabolic Pathway Analysis: Use tools like MetaPrint2D to predict hydrolysis metabolites and potential genotoxicity .

Basic: Why are boronic acids preferred over aldehydes in proteasome inhibitor design?

Methodological Answer:

Boronic acids form stable tetrahedral intermediates with catalytic threonine residues (e.g., in the 20S proteasome), offering irreversible inhibition. Aldehydes, being electrophilic, have shorter residence times and lower specificity. Enhanced potency (IC50 < 10 nM) and pharmacokinetics (e.g., bortezomib’s plasma half-life) are validated via crystallography (PDB: 2F16) and in vivo xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.